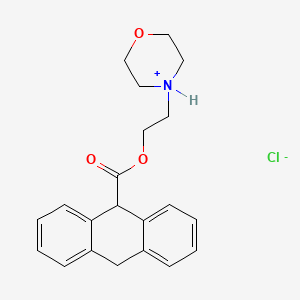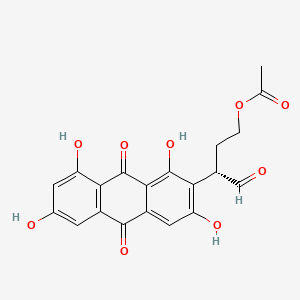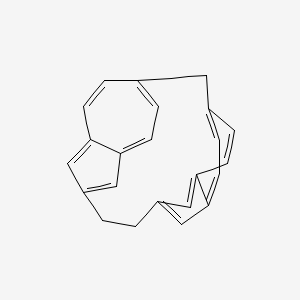
Pentacyclo(13.3.2.26,10.13,18.19,12)tetracosa-1,3(21),6,8,10,12(22),15,17,19,23-decaene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentacyclo(133226,1013,1819,12)tetracosa-1,3(21),6,8,10,12(22),15,17,19,23-decaene is a complex organic compound with the molecular formula C24H20 This compound is characterized by its unique pentacyclic structure, which consists of five interconnected rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pentacyclo(13.3.2.26,10.13,18.19,12)tetracosa-1,3(21),6,8,10,12(22),15,17,19,23-decaene typically involves multiple steps, starting from simpler organic molecules. The synthetic route often includes cyclization reactions, where linear or branched precursors are transformed into cyclic structures under specific conditions. Common reagents used in these reactions include strong acids or bases, catalysts, and solvents that facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and concentration of reagents to achieve higher yields and purity. Advanced techniques like continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and consistency in production.
Analyse Des Réactions Chimiques
Types of Reactions
Pentacyclo(13.3.2.26,10.13,18.19,12)tetracosa-1,3(21),6,8,10,12(22),15,17,19,23-decaene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Catalysts such as palladium on carbon (Pd/C), solvents like dichloromethane (CH2Cl2)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can result in a variety of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
Pentacyclo(13.3.2.26,10.13,18.19,12)tetracosa-1,3(21),6,8,10,12(22),15,17,19,23-decaene has several scientific research applications:
Chemistry: The compound is used as a model system for studying the behavior of polycyclic structures and their reactivity.
Biology: Research into its potential biological activity, including interactions with biomolecules and potential therapeutic applications.
Medicine: Investigations into its use as a drug candidate or as a scaffold for designing new pharmaceuticals.
Industry: Applications in materials science, such as the development of new polymers or advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of Pentacyclo(13.3.2.26,10.13,18.19,12)tetracosa-1,3(21),6,8,10,12(22),15,17,19,23-decaene involves its interaction with specific molecular targets. These interactions can lead to changes in the structure and function of the target molecules, resulting in various biological or chemical effects. The pathways involved may include binding to enzymes, receptors, or other proteins, leading to modulation of their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Pentacyclo(13.3.2.28,12.13,18.16,9)tetracosa-1,3(21),6,8(23),9(24),10,12(22),15,17,19-decaene
- Pentacyclo(13.3.2.28,12.13,18.16,9)tetracosa-1(19),2,6(24),7,9,11,15(20),16,18(21),22-decaene
Uniqueness
Pentacyclo(13.3.2.26,10.13,18.19,12)tetracosa-1,3(21),6,8,10,12(22),15,17,19,23-decaene is unique due to its specific ring structure and the stability it offers. This makes it an interesting subject for research and potential applications in various fields. Its distinct properties set it apart from other similar compounds, making it valuable for specialized studies and applications.
Propriétés
Numéro CAS |
73608-52-3 |
|---|---|
Formule moléculaire |
C24H20 |
Poids moléculaire |
308.4 g/mol |
Nom IUPAC |
pentacyclo[13.3.2.28,12.13,18.16,9]tetracosa-1(19),2,6(24),7,9,11,15(20),16,18(21),22-decaene |
InChI |
InChI=1S/C24H20/c1-2-18-7-11-23-15-20(16-24(23)12-8-18)4-3-19-13-21-9-5-17(1)6-10-22(21)14-19/h5-16H,1-4H2 |
Clé InChI |
SOJCCVPXRNRYQH-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=CC=C3C=C(CCC4=CC5=CC=C1C=CC5=C4)C=C3C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


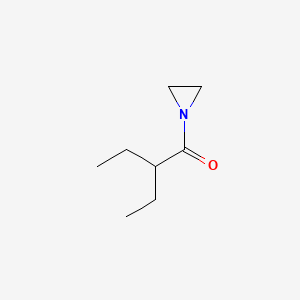
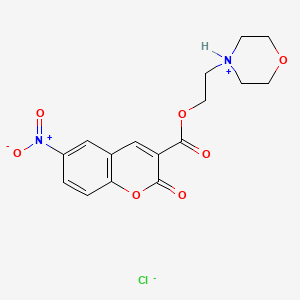
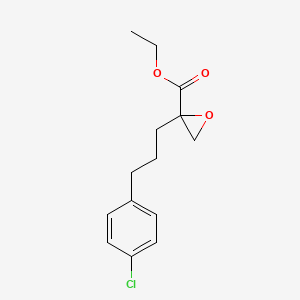
![1,6-Anthracenedisulfonic acid, 8-[[4-(acetylamino)phenyl]amino]-5-amino-9,10-dihydro-9,10-dioxo-, disodium salt](/img/structure/B13763756.png)

![acetonitrile;N,N-bis[(6-methylpiperidin-1-id-2-yl)methyl]-1-piperidin-1-id-2-yl-1-(2H-pyridin-1-id-6-yl)methanamine;iron(2+)](/img/structure/B13763774.png)
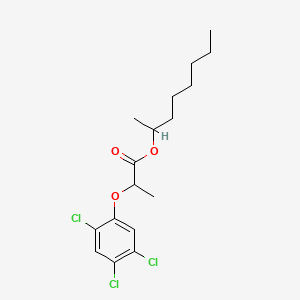
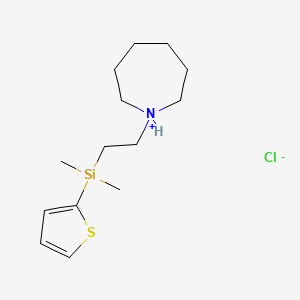
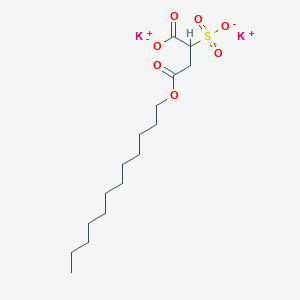
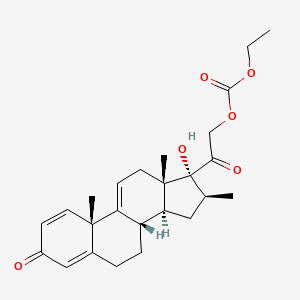
![Sodium 2-[[[2,5-dichloro-4-[(2-methyl-1H-indol-3-yl)azo]phenyl]sulphonyl]amino]ethanesulphonate](/img/structure/B13763792.png)
![Methanone, [4-[(3,5-dimethylhexyl)oxy]-2-hydroxyphenyl]phenyl-](/img/structure/B13763803.png)
